

BMS-200 PD-L1 dimerization

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Compound of Interest

Compound Name: BMS-200

Cat. No.: B13848474

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An In-depth Technical Guide to **BMS-200** and PD-L1 Dimerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The programmed cell death-1 (PD-1) and its ligand (PD-L1) constitute a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance. While monoclonal antibodies targeting this axis have revolutionized cancer therapy, there is a growing interest in the development of small-molecule inhibitors. **BMS-200** is a potent, small-molecule inhibitor of the PD-1/PD-L1 interaction that operates through a novel mechanism of action. This document provides a comprehensive technical overview of **BMS-200**, focusing on its ability to induce PD-L1 dimerization, the structural basis of this interaction, quantitative data on its activity, and the experimental protocols used for its characterization.

Introduction: The PD-1/PD-L1 Immune Checkpoint

The interaction between the PD-1 receptor, expressed on activated T-cells, and its ligand, PD-L1, frequently overexpressed on tumor cells, transmits an inhibitory signal that suppresses T-cell activity.^[1] This leads to T-cell exhaustion, allowing cancer cells to escape immune destruction. Blocking this interaction can restore anti-tumor immunity. **BMS-200** is a first-in-class small molecule designed to inhibit the PD-1/PD-L1 pathway. Unlike antibody therapies, **BMS-200** offers the potential for oral bioavailability and different pharmacological profiles.

BMS-200: Mechanism of Action via PD-L1

Dimerization

BMS-200 functions by directly binding to PD-L1 and inducing its homodimerization.[2][3][4] This mechanism is distinct from antibodies, which typically block the binding interface. One **BMS-200** molecule binds symmetrically at the interface of two PD-L1 molecules, locking them in a configuration that is incompetent to bind with the PD-1 receptor.[3][5] This effectively sequesters PD-L1 and prevents it from engaging PD-1, thereby lifting the brake on T-cell activation.[2]

The key steps are:

- **Binding:** **BMS-200** binds to a hydrophobic pocket on the surface of a PD-L1 monomer.
- **Conformational Change:** This binding event, particularly through interaction with key residues, prepares the PD-L1 monomer for dimerization.[6][7]
- **Dimerization:** A second PD-L1 monomer is recruited, and the **BMS-200** molecule settles into a deep, hydrophobic channel formed at the dimer interface.[5]
- **Inhibition:** The resulting PD-L1 dimer presents a sterically hindered surface that cannot interact with the PD-1 receptor, thus blocking the inhibitory signal.

Structural Basis of the BMS-200/PD-L1 Interaction

The structural underpinnings of **BMS-200**'s activity have been elucidated through X-ray crystallography and molecular dynamics simulations. The co-crystal structure of **BMS-200** in complex with human PD-L1 (PDB ID: 5N2F) reveals the precise binding mode.[8]

BMS-200 sits in an axisymmetric, tunnel-shaped pocket formed by the interface of two PD-L1 molecules.[6][7] The binding is stabilized primarily by nonpolar interactions with key residues from both PD-L1 monomers.[2][9] Critical residues that form the binding pocket and contribute significantly to the binding affinity include Ile54, Tyr56, Met115, Ala121, and Tyr123.[2][9][10] The binding of the inhibitor triggers a notable conformational rearrangement of the residue Tyr56, which is crucial for creating the binding pocket.[6][10]

Quantitative Data: Inhibitory Potency

BMS-200 and related compounds have been evaluated for their ability to disrupt the PD-1/PD-L1 interaction, primarily using Homogeneous Time-Resolved Fluorescence (HTRF) binding assays.

Compound	IC50 (nM)	Assay Type	Reference
BMS-200	80	HTRF Binding Assay	[11] [12] [13]
BMS-202	-	-	[14]
BMS-1001	-	-	[15]
BMS-1166	-	-	[15]
B9	1.8 ± 0.7	HTRF Binding Assay	[16]

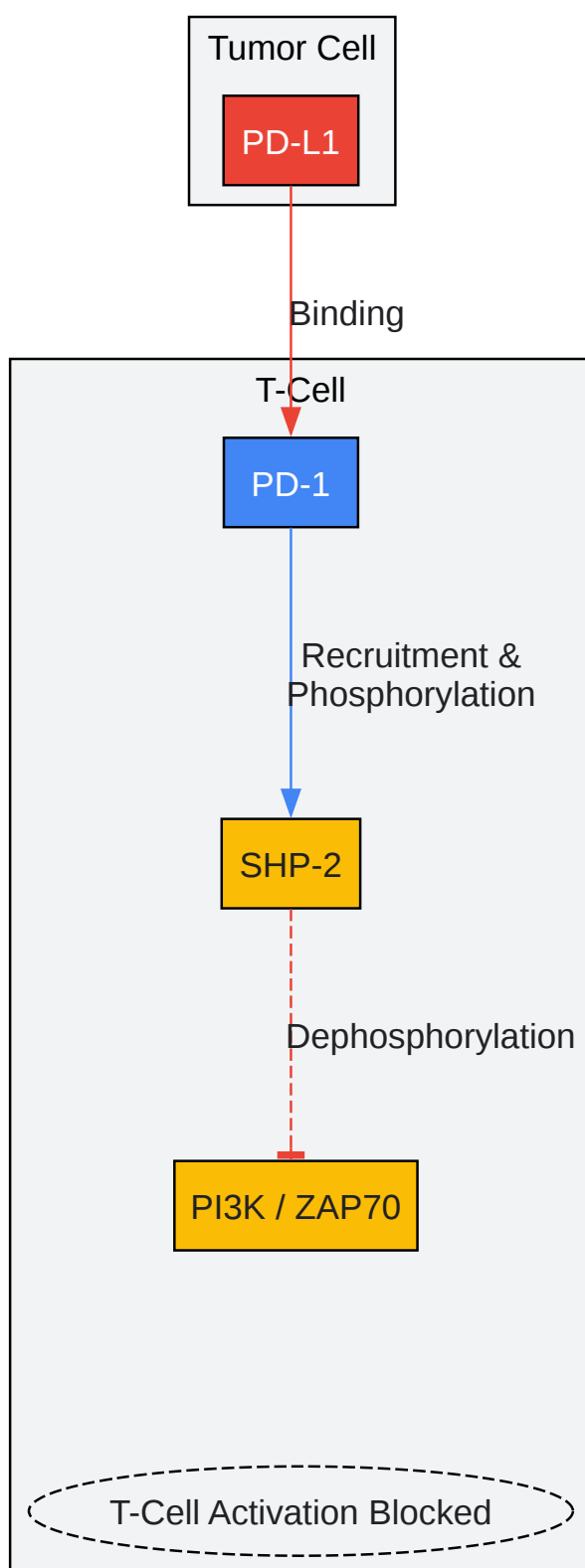
Note: Specific IC50 values for all BMS compounds are not consistently available across public literature; however, they are part of the same chemical series developed to induce PD-L1 dimerization.

Signaling Pathways and Inhibition

The canonical PD-1/PD-L1 signaling pathway inhibits T-cell function. **BMS-200** blocks the initiation of this cascade.

Canonical PD-1/PD-L1 Signaling Pathway

When PD-L1 on a tumor cell binds to PD-1 on a T-cell, the cytoplasmic tail of PD-1 becomes phosphorylated. This recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream effectors of the T-cell receptor (TCR) signaling pathway, such as PI3K and ZAP70. This suppression leads to reduced T-cell proliferation, cytokine production, and cytotoxic activity.



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Caption: Canonical PD-1/PD-L1 signaling pathway leading to T-cell inhibition.

Mechanism of BMS-200 Inhibition

BMS-200 prevents the initial binding event between PD-1 and PD-L1. By inducing the formation of a PD-L1 homodimer, **BMS-200** ensures that PD-L1 is unavailable to engage the PD-1 receptor. Consequently, SHP-2 is not recruited, TCR signaling proceeds unimpeded, and the T-cell remains active and capable of mounting an anti-tumor response.

Caption: **BMS-200** induces PD-L1 dimerization, blocking interaction with PD-1.

Experimental Protocols

The characterization of **BMS-200** and its mechanism of action relies on a combination of biophysical, biochemical, and structural biology techniques.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

- Objective: To quantify the inhibitory potency (IC₅₀) of compounds on the PD-1/PD-L1 interaction.
- Methodology:
 - Recombinant human PD-1 and PD-L1 proteins are used. One protein (e.g., PD-L1) is tagged with a donor fluorophore (e.g., terbium cryptate), and the other (PD-1) is tagged with an acceptor fluorophore (e.g., d2).
 - When the proteins interact, the donor and acceptor are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor.
 - The compound to be tested (**BMS-200**) is titrated into the reaction mixture.
 - By disrupting the PD-1/PD-L1 interaction, the compound separates the fluorophores, leading to a decrease in the FRET signal.
 - The concentration at which the compound inhibits 50% of the binding is determined as the IC₅₀ value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

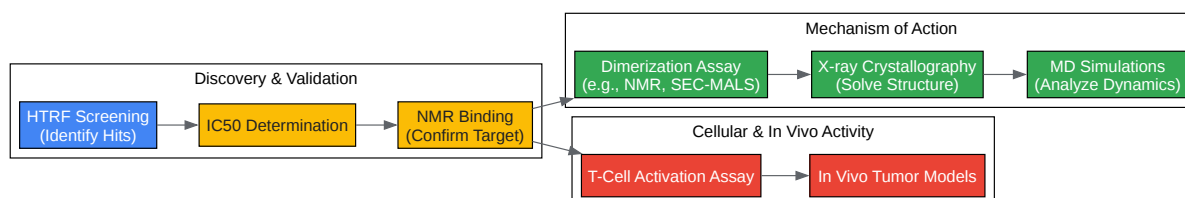
- Objective: To confirm direct binding of the compound to PD-L1 and observe dimerization.
- Methodology:
 - ^{15}N -labeled PD-L1 is produced.
 - A 2D ^1H - ^{15}N HSQC spectrum of the labeled PD-L1 is acquired, providing a unique signal for each amino acid residue.
 - The unlabeled compound (**BMS-200**) is titrated into the protein sample.
 - Binding of the compound causes chemical shift perturbations in the signals of residues at the binding site.
 - A significant increase in molecular weight, such as that caused by dimerization, leads to line broadening of the NMR signals, which was observed for BMS compounds.[\[15\]](#) This technique confirmed that the compounds bind to PD-L1, not PD-1.[\[3\]](#)

X-ray Crystallography

- Objective: To determine the high-resolution, three-dimensional structure of the compound in complex with PD-L1.
- Methodology:
 - The extracellular domain of human PD-L1 is expressed and purified.
 - The purified PD-L1 is mixed with an excess of **BMS-200**.
 - The complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).
 - Suitable crystals are cryo-cooled and exposed to a high-intensity X-ray beam.
 - The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the PD-L1 dimer and the **BMS-200** molecule is built and refined.

General Experimental Workflow

The discovery and characterization of a small-molecule dimerizer like **BMS-200** follows a logical progression from functional screening to detailed structural and mechanistic studies.



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Caption: General experimental workflow for characterizing PD-L1 dimerizing agents.

Conclusion

BMS-200 represents a significant advancement in the field of small-molecule immuno-oncology. Its unique mechanism of inducing PD-L1 dimerization to block the PD-1/PD-L1 immune checkpoint provides a powerful alternative to monoclonal antibodies. The detailed structural and quantitative data available offer a solid foundation for the rational design of next-generation inhibitors targeting this pathway. The experimental protocols outlined herein form the basis for the continued discovery and characterization of novel compounds that function through this innovative dimerization-based approach, with the ultimate goal of developing effective, orally available cancer immunotherapies.

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